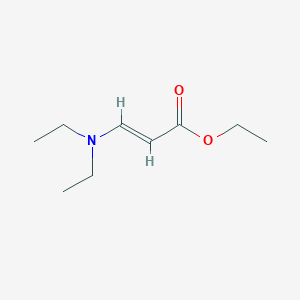

Ethyl 3-(diethylamino)acrylate

Description

Significance of Enamine-Based Acrylate (B77674) Derivatives in Organic Synthesis

Enamine-based acrylate derivatives, such as Ethyl 3-(diethylamino)acrylate, are highly significant in organic synthesis due to their dual functionality. The enamine moiety, characterized by a nitrogen atom attached to a double bond, renders the β-carbon electron-rich and highly nucleophilic. mychemblog.comwikipedia.org This inherent reactivity is similar to that of enolates but often provides greater selectivity and requires milder reaction conditions. wikipedia.org Enamines can readily react with a wide range of electrophiles, including alkyl halides and Michael acceptors, in reactions like the renowned Stork enamine alkylation. wikipedia.orgwikipedia.org

The acrylate portion of the molecule provides a versatile handle for further chemical transformations, most notably polymerization. acs.org This combination of a reactive nucleophilic center and a polymerizable functional group makes enamine-based acrylates powerful intermediates. researchgate.net They serve as foundational building blocks for constructing more complex molecular frameworks, finding use in the synthesis of heterocycles, amino acids, and other valuable organic compounds. researchgate.netacs.org Their unique reactivity has been harnessed in the development of hydrogels and for applications in medicinal chemistry. researchgate.net

Historical Context of Aminoacrylates in Chemical Disciplines

The study of aminoacrylates is deeply rooted in the broader history of enamine chemistry. The foundational work in this field was pioneered by American chemist Gilbert Stork in the mid-20th century. mychemblog.com In 1954, Stork and his colleagues discovered that enamines, formed from the condensation of a ketone or aldehyde with a secondary amine, could serve as effective nucleophiles for creating new carbon-carbon bonds. mychemblog.com This method, now known as the Stork enamine synthesis, provided a novel and controlled way to achieve α-alkylation and α-acylation of carbonyl compounds. mychemblog.comwikipedia.orgnumberanalytics.com

This breakthrough established enamines as crucial and versatile intermediates in the synthetic chemist's toolkit. numberanalytics.com While the initial work focused on the general reactivity of enamines, it laid the essential groundwork for the subsequent investigation and development of more specialized enamine derivatives, including the aminoacrylate class to which this compound belongs. The principles of nucleophilicity and reactivity established by Stork continue to underpin the modern applications and academic investigation of these compounds. nih.gov

Research Landscape and Emerging Applications of this compound

The research landscape for this compound and its analogues is diverse, spanning from fundamental synthesis to advanced materials and pharmaceutical intermediates. A straightforward synthesis for this compound involves the exothermic reaction of diethylamine (B46881) with ethyl propiolate in an ethanol (B145695) solvent, yielding the product which can be purified by distillation. prepchem.com

While specific applications for the diethylamino variant are still emerging, the closely related compound, Ethyl 3-(dimethylamino)acrylate, is well-documented as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comnordmann.globalthermofisher.com For instance, it is a known intermediate in the synthesis of the antibiotic levofloxacin. chemicalbook.com This suggests a similar potential for this compound in medicinal chemistry.

Emerging research points towards novel applications for the broader aminoacrylate class. They are being explored in materials science for the production of specialized polymers and hydrogels. researchgate.net Furthermore, aminoacrylates are finding use in advanced applications such as packaging for foodstuffs and pharmaceuticals, where low migration of uncured monomers is critical. nih.govgoogle.com The unique electronic properties of these "push-pull" alkenes also make them candidates for materials with interesting optoelectronic characteristics.

Scope and Objectives of Academic Investigation into this compound

The primary goals of academic and industrial research into this compound and related compounds are centered on harnessing their synthetic potential. Key objectives include:

Developing Novel Synthetic Routes: A major focus is on creating efficient, cost-effective, and scalable methods of synthesis. drugdiscoverytrends.comtandfonline.comwisdomlib.org This includes one-pot procedures and the use of readily available starting materials to improve yield, purity, and reduce environmental impact. google.com

Exploring Synthetic Utility: Researchers aim to expand the library of complex molecules that can be built using aminoacrylates as starting points. researchgate.net This involves studying their reactivity with various electrophiles and their use in cycloaddition reactions to generate novel heterocyclic systems. researchgate.netacs.org

Application in Drug Discovery: A significant objective is the use of these compounds as key intermediates in the synthesis of new pharmaceutical agents. acs.orgacs.org Their ability to serve as precursors to beta-amino acids and other biologically active motifs is of particular interest.

Innovation in Materials Science: Investigations are underway to explore the use of aminoacrylates in creating advanced materials. anr.frevitachem.com This includes the development of new polymers, resins, and hydrogels with tunable properties for a range of applications, from coatings to biomedical devices. researchgate.net

Physicochemical Properties

Data for this compound is limited, but properties for the closely related and more extensively studied Ethyl 3-(dimethylamino)acrylate are provided for comparison.

Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(diethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTPVARYELNKNQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13894-28-5 | |

| Record name | 2-Propenoic acid, 3-(diethylamino)-, ethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 3 Diethylamino Acrylate

Established Synthetic Routes to Ethyl 3-(diethylamino)acrylate Analogs

The preparation of 3-aminoacrylates, a class of compounds to which this compound belongs, is a subject of significant interest in organic synthesis due to their utility as versatile intermediates. The key structural feature, an amine conjugated to an acrylate (B77674), can be formed through various strategic bond formations.

A primary and direct method for synthesizing this compound involves the conjugate addition (Michael addition) of an amine to an acrylate ester. This approach is widely utilized for producing a variety of amine acrylate derivatives. google.comnih.gov

A well-documented synthesis of this compound involves the direct reaction of diethylamine (B46881) with ethyl propiolate. In a typical procedure, a solution of diethylamine in ethyl alcohol is added dropwise to a stirred solution of ethyl propiolate in the same solvent at room temperature. prepchem.com The reaction is exothermic and proceeds to completion after several hours of stirring. prepchem.com Removal of the solvent followed by distillation yields the final product, this compound, in high yield (approximately 87%). prepchem.com

The general mechanism for this type of reaction is the nucleophilic attack of the amine on the electron-deficient β-carbon of the α,β-unsaturated ester. The reaction can be carried out at temperatures ranging from -30°C to 150°C, though a range of 15°C to 40°C is often preferred. google.com While the reaction can proceed without a catalyst, the use of microwave irradiation has been shown to significantly decrease reaction times and increase yields for the Michael addition of amines to α,β-unsaturated esters. nih.gov

The table below summarizes a representative amine addition protocol.

| Reactants | Solvent | Temperature | Time | Yield | Reference |

| Diethylamine, Ethyl propiolate | Ethyl alcohol | Room Temperature | 3.5 hours | 87% | prepchem.com |

Condensation reactions provide an alternative route to aminoacrylates. These reactions typically involve the formation of a carbon-carbon double bond while incorporating the amino functionality. For instance, new poly esters containing pendant imine groups have been synthesized by first creating a polyamine acrylate, which is then condensed with various carbonyl compounds. uobaghdad.edu.iq

While not a direct synthesis of the title compound, the Knoevenagel condensation provides a model for this approach. The reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (like ethyl cyanoacetate), in the presence of a weak base (like an amine), leads to the formation of a C=C bond. For example, the synthesis of thiophene-based cyanoacrylates has been achieved by reacting a thiophenecarbaldehyde derivative with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate. researchgate.net This highlights how a carbon-heteroatom bond and a carbon-carbon double bond can be formed in a condensation context to generate substituted acrylates.

Another relevant reaction is the Baylis-Hillman reaction, which involves the reaction of an aldehyde with an activated alkene, such as an acrylate, catalyzed by a nucleophile, often a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov This reaction forms a functionalized allylic alcohol, which can be a precursor to aminoacrylate structures through further transformations. nih.gov

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, saving time, reagents, and minimizing waste. science.gov Several one-pot strategies have been developed for the synthesis of aminoacrylates and related structures.

A patented one-pot method for preparing the closely related compound, 3-N,N-dimethylamino ethyl acrylate, involves reacting ethyl acetate, dimethylamine, and carbon monoxide in the presence of catalysts. google.com This process is conducted under pressure (10-60 bar) and at a controlled temperature (30-70°C), achieving yields greater than 95% and high purity ( >99.8% by HPLC). google.com This demonstrates a highly efficient, industrially scalable route. google.com

Another approach involves a one-pot tandem reduction-olefination process starting from N-protected α-amino esters. beilstein-journals.org The ester is first reduced to an aldehyde in situ, which then reacts with an organophosphorus reagent (e.g., in a Wittig or Horner–Wadsworth–Emmons reaction) to form an allylic amine without isolating the unstable aldehyde intermediate. beilstein-journals.org Furthermore, multicomponent reactions catalyzed by phosphines have been developed to synthesize functionalized molecules in a single step. For example, an aldehyde, an alkyl acrylate, and diethyl malonate can react in a tandem Morita-Baylis-Hillman/Michael addition sequence to generate complex adducts in one pot. nih.gov

The table below outlines a one-pot synthesis for a related aminoacrylate.

| Reactants | Catalysts | Conditions | Yield | Purity | Reference |

| Ethyl acetate, Dimethylamine, Carbon monoxide | Catalyst A, Catalyst B | 30-70 °C, 10-60 bar, 1-4 h | >95% | >99.8% | google.com |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product outcomes. Investigations have focused on the role of catalysts, the kinetics of the reaction, and the stereochemical results of the synthesis.

The synthesis of aminoacrylates can be influenced by various catalytic systems. In the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, a related aminoacrylate, trifluoromethanesulfonic acid has been used as a catalyst to facilitate the reaction between 2-aminopyridine (B139424) and ethyl acrylate at elevated temperatures. google.com For the one-pot synthesis of 3-N,N-dimethylamino ethyl acrylate from ethyl acetate, dimethylamine, and carbon monoxide, a combination of two catalysts, referred to as catalyst A (such as sodium ethylate) and catalyst B (such as ethyl formate), is employed. google.com

The kinetics of acrylate reactions are complex. Studies on the free-radical polymerization of acrylates at high temperatures show that side reactions such as backbiting and β-scission become significant. acs.orgaiche.org While these studies focus on polymerization, they highlight the reactivity of the acrylate system. The hydrolysis kinetics of poly[N,N-(dimethylamino)ethyl acrylates] have been found to be highly pH-dependent, indicating the influence of protonation states on the reactivity of the amino and ester groups. acs.org In the context of the Michael addition of amines to acrylates, the reaction is promoted by the nucleophilicity of the amine and the electrophilicity of the acrylate. The kinetics can be accelerated by factors that enhance either of these properties, such as through microwave irradiation, which provides thermal energy to overcome activation barriers more efficiently. nih.gov

The double bond in this compound can exist as either the E (trans) or Z (cis) isomer. The stereochemical outcome of the synthesis is an important consideration. The addition of an amine to an alkyne, such as the reaction between diethylamine and ethyl propiolate, is typically a stereoselective trans-addition, leading predominantly to the E-isomer. prepchem.com

In related syntheses, stereoselectivity is also observed. For instance, a method for producing Ethyl 3-(N,N-dimethylamino)acrylate using potassium carbonate and triethylamine (B128534) is described as a stereoselective reaction. chemicalbook.com The (E)-isomer of this dimethylamino analog is specifically noted in chemical supplier databases, indicating that it is the common or more stable form. bldpharm.com The planarity of the conjugated system in thiophene-based cyanoacrylates suggests that steric factors play a significant role in determining the favored conformation. researchgate.net In enzymatic systems that proceed through an α-aminoacrylate intermediate, the stereochemistry is precisely controlled by the enzyme's active site, allowing for the synthesis of specific stereoisomers of noncanonical amino acids. researchgate.netacs.org For non-enzymatic chemical synthesis, the relative thermodynamic stability of the E and Z isomers often dictates the final product ratio, with the E-isomer generally being more stable due to reduced steric hindrance.

Advanced Synthetic Techniques and Methodological Innovations for this compound

The synthesis of this compound has evolved beyond traditional batch methods, with modern approaches focusing on improving efficiency, safety, and product quality. Advanced techniques such as flow chemistry and the strategic use of polymerization inhibitors are at the forefront of these innovations.

Flow Chemistry Approaches in Aminoacrylate Production

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over conventional batch methods. unimi.itnih.gov This approach involves continuously pumping reagents through a network of tubes or microreactors, where mixing and reaction occur. chimia.ch The precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to improved reaction efficiency, minimized side-reactions, and enhanced safety, particularly when dealing with hazardous intermediates or exothermic reactions. nih.govchimia.ch

While specific literature detailing the flow synthesis of this compound is nascent, the principles of flow chemistry are highly applicable to its production. The synthesis of related aminoacrylates has been shown to benefit from continuous processing. Multi-step syntheses can be "telescoped," where sequential reactions occur in a continuous stream without the need for isolating intermediates, thereby reducing reaction time and waste. nih.gov Automated flow systems allow for the rapid synthesis of compound libraries and can be optimized for efficiency. chemrxiv.org For aminoacrylate production, a flow process could involve pumping a solution of diethylamine and ethyl propiolate through a heated reactor coil to facilitate their addition reaction in a controlled and scalable manner. unimi.itprepchem.com This methodology is suitable for large-scale, continuous production with high raw material utilization and purity. google.com

Key Advantages of Flow Chemistry in Aminoacrylate Synthesis:

| Feature | Benefit in Aminoacrylate Production |

|---|---|

| Precise Control | Enhanced control over exothermicity, leading to higher selectivity and yield. |

| Improved Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. nih.gov |

| Scalability | Seamless transition from laboratory-scale optimization to industrial production. |

| Automation | Allows for high-throughput synthesis and process optimization. chemrxiv.org |

| Multi-step Integration | Enables "telescoped" reactions, reducing workup and purification steps. nih.gov |

Utilization of Polymerization Inhibitors in Synthetic Processes

A significant challenge in the synthesis and purification of acrylate monomers like this compound is their propensity for premature and unintentional polymerization, especially at elevated temperatures required for distillation. googleapis.com This can lead to decreased yields and fouling of equipment. googleapis.com To mitigate this, polymerization inhibitors are crucial additives in the synthetic process.

These inhibitors function by scavenging free radicals that initiate the polymerization chain reaction. A combination of liquid-phase and vapor-phase inhibitors is often employed during distillation to protect the monomer in both states. googleapis.com

Commonly used inhibitors for acrylates include:

Phenolic Compounds: Hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ) are widely used. They are effective in the liquid phase but can be less volatile, leaving the condensing vapor phase unprotected. googleapis.comresearchgate.net

Nitroso Compounds: N-phenyl-N-nitrosohydroxylamine and its salts can function as vapor-phase inhibitors. googleapis.com

Stable Radicals: Compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are effective radical scavengers. researchgate.net

Organosulfur Compounds: Certain dimethylthiophenylenediamines have been used as inhibitors. google.com

The choice and concentration of the inhibitor are critical. For instance, in one study, the addition of hydroquinone significantly improved the yield of a related acrylate synthesis by preventing the polymerization of a diene intermediate. researchgate.net Patents describe mixtures of inhibitors, such as 2,6-di-tert-butyl-p-cresol and organic sulfonic acids, to achieve high purity (up to 99.9%) and yields (>97.8%) during the vacuum distillation of similar aminoacrylates. google.com

Table of Common Polymerization Inhibitors for Acrylates:

| Inhibitor Class | Example | Primary Phase of Action |

|---|---|---|

| Phenolics | Hydroquinone (HQ), 4-methoxyphenol (MEHQ) | Liquid |

| Stable Radicals | 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) | Liquid |

| Nitroso Compounds | N-phenyl-N-nitrosohydroxylamine ammonium salt | Vapor |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by applying these principles, focusing on atom economy, use of safer solvents, and sourcing of renewable feedstocks.

Atom Economy: The principle of atom economy emphasizes maximizing the incorporation of all materials used in the process into the final product. The synthesis of this compound via the direct addition of diethylamine to ethyl propiolate is an example of a highly atom-economical reaction, as all atoms from the reactants are incorporated into the product molecule, with no byproducts formed. prepchem.com

Safer Solvents and Reaction Conditions: Traditional syntheses may use volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netsemanticscholar.org While some green solvents may not always be suitable for every reaction, as seen in related acrylate syntheses where solvents like γ-valerolactone (GVL) and 2-MeTHF gave negative results, the investigation into greener solvent systems is a key research area. researchgate.net Additionally, minimizing energy consumption by conducting reactions at ambient temperature and pressure, where feasible, contributes to a greener process. prepchem.com

Renewable Feedstocks: A major goal of green chemistry is to shift from petrochemical-based feedstocks to renewable resources. While the immediate precursors to this compound (diethylamine and ethyl propiolate) are typically derived from fossil fuels, there is growing research into producing key chemical building blocks from biomass. osti.gov For example, acrylic acid, the parent compound of acrylates, can be produced from bio-based feedstocks like glycerol, lactic acid, or furfural. osti.gov The development of bio-based routes to the amine and alkyne components could significantly improve the sustainability profile of this compound synthesis. Research into using plant-oil-based monomers for creating acrylic polymers is an active field, demonstrating the potential for incorporating renewable materials into the acrylate value chain. nsf.gov

Reaction Mechanisms and Chemical Transformations of Ethyl 3 Diethylamino Acrylate

Nucleophilic Reactivity of the Enamine Moiety in Ethyl 3-(diethylamino)acrylate

The enamine portion of this compound is characterized by a carbon-carbon double bond adjacent to a nitrogen atom. The lone pair of electrons on the nitrogen atom can be delocalized into the double bond, creating a resonance structure with a negative charge on the α-carbon (the carbon not directly attached to the nitrogen). This resonance effect significantly increases the electron density at the α-carbon, making it a potent nucleophilic center. masterorganicchemistry.com

This enhanced nucleophilicity allows the enamine moiety to react with a range of electrophiles. masterorganicchemistry.com Common reactions involving the nucleophilic α-carbon of enamines include:

Alkylation: Reaction with alkyl halides in an SN2 fashion. youtube.com

Acylation: Reaction with acyl halides or anhydrides to introduce an acyl group. yale.edu

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comyoutube.com

Following the reaction at the α-carbon, the resulting iminium ion intermediate is typically hydrolyzed under acidic conditions to yield a ketone or aldehyde, making enamine chemistry a valuable tool for the α-functionalization of carbonyl compounds. masterorganicchemistry.com

Electrophilic Behavior of the Acrylate (B77674) System in this compound

In contrast to the nucleophilic enamine, the acrylate portion of the molecule behaves as an electrophile. The acrylate system is an α,β-unsaturated ester, where the carbon-carbon double bond is conjugated with the carbonyl group of the ester. The electron-withdrawing nature of the carbonyl group polarizes the double bond, creating a partial positive charge on the β-carbon.

This electron deficiency at the β-carbon makes it susceptible to attack by nucleophiles in a reaction known as a Michael addition or conjugate addition. masterorganicchemistry.com A wide variety of nucleophiles can add to the β-position of α,β-unsaturated esters, including:

Amines

Thiols

Enolates

Organocuprates

The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final 1,4-addition product. This electrophilic character is a cornerstone of acrylate chemistry, enabling the formation of numerous carbon-carbon and carbon-heteroatom bonds.

Hydrolytic Stability and Degradation Pathways of this compound Derivatives

The ester linkage in acrylate derivatives is susceptible to hydrolysis, a reaction that cleaves the ester bond to form a carboxylic acid and an alcohol. The stability and degradation of these compounds, particularly those with amino groups like this compound, are significantly influenced by the reaction conditions and the inherent structure of the molecule.

The rate of hydrolysis of amino-containing acrylates is highly dependent on the pH of the solution. acs.org This is because the state of protonation of the amino group plays a critical role in the reaction mechanism. Studies on analogous compounds like poly(N,N-(dimethylamino)ethyl acrylate) (PDMAEA) have shown that hydrolysis rates can vary dramatically, with half-lives ranging from minutes to years depending on the pH. acs.org

Acidic Conditions (low pH): Under acidic conditions, the amino group is protonated, forming an ammonium (B1175870) ion. This positively charged group exerts an electron-withdrawing inductive effect, which can stabilize the ester carbonyl group and slow down acid-catalyzed hydrolysis. However, studies on PDMAEA at very low pH (0.3) still show significant hydrolysis over time. acs.org

Neutral and Basic Conditions (higher pH): In neutral or basic solutions, the amino group is in its neutral, unprotonated form. At basic pH, hydrolysis is rapid. arkema.com For example, 2-(Dimethylamino)ethyl acrylate has a reported half-life of 2.2 hours at pH 8.3, compared to 12.5 hours at pH 7. arkema.com The reaction is primarily driven by the attack of hydroxide (B78521) ions on the electrophilic carbonyl carbon of the ester. The presence of the deprotonated amino group can also facilitate the reaction through intramolecular catalysis.

Table 1: pH-Dependent Hydrolysis of Amino Acrylate Analogs

| Compound/Polymer | pH | Temperature (°C) | Half-life | Reference |

|---|---|---|---|---|

| 2-(Dimethylamino)ethyl acrylate | 7 | Not Specified | 12.5 hours | arkema.com |

| 2-(Dimethylamino)ethyl acrylate | 8.3 | Not Specified | 2.2 hours | arkema.com |

| Poly(DMAEMA) | 0.3 | 70 | > 8 days (88% hydrolysis) | acs.org |

A key feature of amino-containing acrylates is their ability to undergo self-catalyzed degradation. rsc.org This process does not require an external trigger and is driven by intramolecular interactions involving the amino group. rsc.org The mechanism involves the tertiary amine acting as an internal catalyst for the hydrolysis of the adjacent ester group.

In this mechanism, the lone pair of electrons on the nitrogen atom of the amino group can attack the electrophilic carbonyl carbon of the ester. This intramolecular nucleophilic attack forms a cyclic tetrahedral intermediate. The collapse of this intermediate, facilitated by water molecules, leads to the cleavage of the ester bond, yielding poly(acrylic acid) and N,N'-dimethylaminoethanol as byproducts. rsc.org The rate of this self-catalyzed hydrolysis has been found to be independent of both the pH and the molecular weight of the polymer, underscoring its intramolecular nature. rsc.org Furthermore, the carboxylic acid by-product generated during the reaction can further accelerate the degradation process. rsc.org

Oxidation Reactions and Derivative Formation from this compound

The enamine and acrylate functionalities in this compound present multiple sites for oxidation reactions.

Enamine Moiety: Enamines are electron-rich and can be readily oxidized. Reaction with peroxy acids can lead to the formation of α-hydroxy or α-aminooxy ketones after hydrolysis of the intermediate. Ozonolysis of the enamine double bond would cleave the molecule. The nitrogen atom itself can also be oxidized. Catalytic asymmetric oxidation of amines to form chiral hydroxylamines is a known transformation. nih.gov

Acrylate Moiety: The carbon-carbon double bond of the acrylate system can also be oxidized. Common reactions include epoxidation using reagents like m-chloroperoxybenzoic acid (mCPBA) to form an epoxide ring, or dihydroxylation using osmium tetroxide to form a diol.

These oxidative transformations allow for the conversion of this compound into a variety of more highly functionalized derivatives.

Reduction Chemistry of this compound

The primary sites for reduction in this compound are the carbon-carbon double bond and the ester carbonyl group. The specific outcome depends on the reducing agent and reaction conditions used.

Reduction of the C=C Double Bond (Conjugate Reduction): The electron-deficient double bond of the acrylate system is readily reduced, a process often referred to as 1,4-reduction or conjugate reduction. organic-chemistry.org This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This method selectively reduces the C=C bond while leaving the ester group intact, yielding the corresponding saturated ester, Ethyl 3-(diethylamino)propanoate. Other methods for conjugate reduction of α,β-unsaturated esters include the use of metal hydrides in the presence of copper salts or transfer hydrogenation with agents like ammonium formate. organic-chemistry.org

Reduction of the Ester Group: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the ester functionality. This reaction would typically reduce both the ester carbonyl group and the conjugated C=C double bond, ultimately yielding an amino alcohol, 3-(diethylamino)propan-1-ol, after a complete reduction.

By selecting the appropriate reducing agent, it is possible to selectively target different parts of the molecule to synthesize a range of reduced derivatives.

Substitution Reactions Involving this compound

This compound serves as a versatile building block in organic synthesis, primarily due to its electron-rich enamine-like structure. While direct nucleophilic substitution of the diethylamino group is not a commonly reported reaction pathway, the compound readily undergoes reactions that result in the substitution of the diethylamino moiety through cyclization-condensation mechanisms. These transformations are instrumental in the synthesis of various heterocyclic systems, where the diethylamino group acts as a good leaving group following the initial nucleophilic attack at the β-carbon.

The primary mode of substitution involves the reaction of this compound with binucleophiles, which leads to the formation of stable heterocyclic rings. This reactivity is driven by the electrophilic nature of the β-carbon of the acrylate system, which is activated by the ester group, and the ability of the diethylamino group to be eliminated.

Heterocycle Synthesis via Cyclization-Condensation

A significant application of this compound in substitution reactions is its use as a three-carbon synthon for the construction of pyrimidine (B1678525) and pyridone derivatives. These reactions proceed by an initial Michael-type addition of a nucleophile to the β-position of the acrylate, followed by an intramolecular cyclization and elimination of diethylamine (B46881).

Synthesis of Pyrimidine Derivatives:

This compound reacts with amidines, guanidines, and ureas to form a variety of substituted pyrimidines. The general mechanism involves the nucleophilic attack of one of the nitrogen atoms of the N-C-N fragment of the amidine or related compound onto the β-carbon of the acrylate. This is followed by a ring closure, with the second nitrogen atom attacking the ester carbonyl group, and subsequent elimination of ethanol (B145695) and diethylamine to yield the aromatic pyrimidine ring.

Synthesis of Pyridone Derivatives:

Similarly, the reaction of this compound with compounds containing an active methylene (B1212753) group (C-nucleophiles) can lead to the formation of pyridone derivatives. The initial Michael addition of the carbanion to the acrylate is followed by cyclization, where the nucleophilic nitrogen of the reaction partner attacks the ester carbonyl, leading to the formation of the pyridone ring and elimination of ethanol and diethylamine.

The following table summarizes representative substitution reactions of this compound leading to the formation of heterocyclic compounds.

| Reactant | Product Class | Reaction Conditions | Reference |

| Amidines | Pyrimidines | Varies (e.g., heating in a suitable solvent) | bu.edu.egmdpi.com |

| Guanidine | Pyrimidines | Typically involves heating in a solvent like ethanol | mdpi.com |

| Active Methylene Compounds | Pyridones | Base-catalyzed conditions | mdpi.comorganic-chemistry.orgsciforum.net |

Limited Specific Research Data Available for this compound in Advanced Organic Synthesis Applications

Much of the available literature details the applications of the closely related compound, Ethyl 3-(dimethylamino)acrylate , which serves as a versatile building block in organic synthesis. fishersci.canbinno.com This analogue is frequently cited in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.canbinno.com However, direct and detailed examples of this compound in the formation of pyrrole, pyrazole, triazole, and thiazole (B1198619) derivatives, or its specific application in the total synthesis of natural products, are not well-documented.

Similarly, while it is plausible that this compound serves as a precursor in the development of fine chemicals and specialty materials, specific examples and detailed research findings are scarce. The use of related compounds like 2-(diethylamino)ethyl acrylate in polymer synthesis for various applications, including in the medical and dental fields, has been noted, but this does not directly address the role of this compound as a precursor in the manner specified.

Furthermore, there is no significant body of research on the contributions of this compound to asymmetric synthesis or its use as a chiral auxiliary. Chiral auxiliaries are crucial in stereoselective synthesis, but the available literature does not indicate that this compound is a commonly used auxiliary for this purpose.

Given the strict requirement to focus solely on "this compound" and the lack of specific, in-depth research to support the detailed sections and subsections of the proposed article, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on related but distinct chemical compounds.

Therefore, we are unable to proceed with the article as requested with the currently available information. We welcome further instructions on how to proceed, for instance, whether to broaden the scope to include analogous compounds like Ethyl 3-(dimethylamino)acrylate, for which more substantial data is available.

Applications of Ethyl 3 Diethylamino Acrylate in Advanced Organic Synthesis

Industrial Synthesis Applications and Scale-Up Considerations for Ethyl 3-(diethylamino)acrylate

The industrial-scale production of this compound, a key intermediate in advanced organic synthesis, is primarily approached through the conjugate addition of diethylamine (B46881) to an activated alkyne, typically ethyl propiolate. While specific details on the large-scale manufacturing of this exact compound are not extensively documented in publicly available literature, insights can be drawn from laboratory-scale syntheses, industrial processes for analogous compounds, and general principles of chemical process scale-up.

A common and efficient laboratory-scale synthesis involves the direct reaction of diethylamine with ethyl propiolate. This reaction is typically exothermic and can be carried out in a suitable solvent, such as ethanol (B145695), to manage the reaction temperature. The process generally yields this compound with high selectivity and in good yields.

When considering the transition from laboratory to industrial-scale production, several critical factors must be addressed to ensure a safe, efficient, and economically viable process. These considerations include reaction kinetics, heat management, mass transfer, and downstream processing.

Key Industrial Synthesis Parameters (Hypothetical based on analogous processes):

| Parameter | Laboratory Scale | Industrial Scale | Considerations for Scale-Up |

| Reactants | Diethylamine, Ethyl Propiolate | Diethylamine, Ethyl Propiolate | Sourcing of high-purity raw materials in bulk. |

| Solvent | Ethanol | Ethanol or other suitable solvent | Solvent recovery and recycling to minimize cost and environmental impact. |

| Catalyst | Often not required, but a mild base can be used. | Potentially a heterogeneous catalyst for ease of separation. | Catalyst deactivation and regeneration cycles. |

| Temperature | Room temperature to moderate heating | Controlled temperature profile in a reactor | Efficient heat removal is critical to prevent runaway reactions and side product formation. |

| Pressure | Atmospheric | Atmospheric or slightly elevated | Reactor design must accommodate any pressure changes. |

| Reaction Time | Hours | Optimized for throughput, potentially shorter with process intensification. | Continuous flow reactors could offer advantages over batch processing. |

| Yield | High (e.g., >85%) | Consistently high yields are crucial for economic viability. | Process optimization to maximize yield and minimize waste streams. |

| Purification | Distillation, Chromatography | Fractional distillation under reduced pressure. | Energy-intensive; optimization of distillation parameters is key. Potential for polymerization at elevated temperatures requires the use of inhibitors. |

Challenges in Industrial Scale-Up:

The scale-up of the synthesis of this compound presents several challenges that are common in the chemical industry:

Exothermicity: The reaction between diethylamine and ethyl propiolate is exothermic. On a large scale, the heat generated can be significant, leading to a rapid increase in temperature if not effectively managed. This can result in side reactions, reduced product quality, and potential safety hazards. Industrial reactors must be equipped with efficient cooling systems to maintain optimal reaction temperatures.

Mass Transfer: Ensuring efficient mixing of the reactants is crucial for achieving high conversion rates and minimizing reaction times. In large reactors, mass transfer limitations can become significant. The choice of reactor type (e.g., stirred tank, continuous flow) and agitator design are critical for overcoming these limitations.

Purification: The final product must typically meet high purity specifications. On an industrial scale, purification is often achieved through fractional distillation. However, β-aminoacrylates can be prone to polymerization at elevated temperatures. Therefore, distillation is usually carried out under reduced pressure to lower the boiling point. The addition of polymerization inhibitors is also a common practice to prevent product loss during purification.

Process Optimization and Economics: The economic viability of the industrial production of this compound depends on factors such as the cost of raw materials, energy consumption, and process efficiency. Continuous process improvement and optimization are necessary to reduce production costs. This may involve exploring alternative, more cost-effective starting materials or developing more efficient catalytic systems.

While direct industrial synthesis data for this compound is limited, the established methodologies for similar enaminoesters, particularly the dimethyl analogue, provide a strong foundation for its large-scale production. The key to a successful scale-up lies in careful process engineering to address the challenges of heat and mass transfer, coupled with robust purification methods to ensure a high-quality final product.

Computational and Theoretical Investigations of Ethyl 3 Diethylamino Acrylate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties of Ethyl 3-(diethylamino)acrylate. These studies employ various theoretical models to describe the distribution of electrons within the molecule and to predict its reactivity towards other chemical species.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground state properties of β-enaminones like this compound. DFT methods, particularly those employing hybrid functionals such as B3LYP, are frequently used to optimize the molecular geometry and calculate various electronic parameters. These calculations are foundational for understanding the molecule's stability and intrinsic properties.

Theoretical computations on enaminone structures have demonstrated the utility of DFT in determining key geometrical parameters, including bond lengths and angles. For the broader class of enaminones, it has been established that the ketamine tautomeric form is generally more stable than the enolimine form, a finding supported by DFT calculations. The choice of basis sets, such as 6-311G variations, plays a significant role in the accuracy of these theoretical predictions.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational technique used to visualize the charge distribution and predict the reactive sites of a molecule. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For molecules with similar functional groups, MEP analysis reveals that the electrostatic potential is a key determinant of reactivity. In a typical MEP map, regions of negative potential, often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen, are susceptible to electrophilic attack. Conversely, areas with positive potential indicate regions prone to nucleophilic attack. For this compound, the carbonyl oxygen and the nitrogen of the diethylamino group are expected to be regions of high electron density, while the hydrogen atoms and the ethyl group would exhibit a more positive potential. This information is critical for predicting how the molecule will interact with other reagents.

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory, which explains chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For organic molecules, this gap can be influenced by the presence of various functional groups. In this compound, the presence of the conjugated system involving the nitrogen lone pair, the C=C double bond, and the C=O double bond is expected to influence the HOMO-LUMO gap significantly. The electron-donating diethylamino group and the electron-withdrawing acrylate (B77674) moiety create a "push-pull" electronic effect that can narrow the energy gap.

Table 1: Representative Theoretical Data for Related Enaminone Systems

| Property | Calculated Value/Observation | Method/Basis Set |

| Tautomer Stability | Ketamine form is more stable than Enolimine form. | DFT |

| HOMO-LUMO Gap (General Trend) | Influenced by substituent effects. | DFT |

| MEP Negative Potential Regions | Typically located on carbonyl oxygen and amino nitrogen atoms. | DFT |

Conformational Analysis and Isomerism of this compound

The flexibility of the single bonds in this compound allows for the existence of different spatial arrangements, or conformations. Understanding the relative stabilities of these conformers is essential for a complete picture of the molecule's behavior.

s-cis/s-trans Conformations and Energy Differences

Due to rotation around the C-C and C-N single bonds within the conjugated system, this compound can exist in different planar conformations, primarily the s-cis and s-trans isomers. These conformers are defined by the relative orientation of the C=C and C=O bonds and the C=C and N-R bonds.

Computational studies on analogous β-enaminones have shown that the relative energies of these conformers can be determined using theoretical methods. The energy difference between the s-cis and s-trans forms is typically small, and the preferred conformation can be influenced by steric and electronic factors, as well as by the surrounding environment (e.g., solvent).

Intramolecular Interactions and Planarity

The planarity of the enaminone system is a key feature that facilitates electron delocalization. This planarity is often stabilized by intramolecular interactions, such as hydrogen bonding. In primary and secondary enaminones, a strong intramolecular hydrogen bond can form between the N-H proton and the carbonyl oxygen, which locks the molecule in a specific conformation.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surface of a reaction, identifying the most energetically favorable pathways. This involves locating and characterizing the structures of reactants, intermediates, transition states, and products.

For instance, in reactions such as hydrolysis, aminolysis, or polymerization, DFT calculations can model the step-by-step transformation of this compound. By calculating the Gibbs free energy of each species along the reaction coordinate, a detailed energy profile can be constructed. The transition state, representing the highest energy point along the reaction pathway, is of particular interest. Its geometry and energetic barrier provide crucial insights into the reaction kinetics.

The characterization of a transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

A hypothetical reaction pathway for the hydrolysis of this compound could be modeled to proceed through a tetrahedral intermediate. Computational analysis would provide the activation energies for both the formation of this intermediate and its subsequent breakdown to products, thereby determining the rate-limiting step of the reaction.

Table 1: Hypothetical Calculated Energetic Data for a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State 1 | +15.2 | 1 |

| Intermediate | -5.8 | 0 |

| Transition State 2 | +12.5 | 1 |

| Products | -10.3 | 0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from reaction pathway modeling.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry offers robust methods for the prediction of various spectroscopic properties of this compound, which can aid in its characterization and the interpretation of experimental data. jstar-research.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational methods. mdpi.com DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that show good agreement with experimental values. rsc.org These calculations are typically performed on the optimized geometry of the molecule. By comparing the calculated and experimental spectra, the assignment of peaks to specific nuclei can be confirmed.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using computational methods. mdpi.com These calculations provide the positions of absorption bands in the IR spectrum, which correspond to specific vibrational modes of the molecule, such as C=O stretching, C=C stretching, and C-N stretching. The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the theoretical models. frontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the primary computational tool for predicting electronic transitions and UV-Vis absorption spectra. nih.gov These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption band, respectively. This information is valuable for understanding the electronic structure and photophysical properties of this compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Property | Calculated Value |

| 1H NMR | Chemical Shift (ppm) for vinyl H | 5.1 |

| 13C NMR | Chemical Shift (ppm) for C=O | 168.5 |

| IR | Vibrational Frequency (cm-1) for C=O stretch | 1715 |

| UV-Vis | λmax (nm) | 280 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a computational microscope to investigate the dynamic behavior of this compound in various environments, such as in solution or as part of a larger polymeric system. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time.

For this compound in an aqueous solution, MD simulations can reveal information about its solvation structure, including the arrangement of water molecules around the solute and the formation of hydrogen bonds. The simulations can also be used to study the conformational dynamics of the molecule, identifying preferred conformations and the energy barriers between them.

In the context of polymers containing this compound units, MD simulations can be employed to study the structure and dynamics of the polymer chains. acs.org For example, simulations can provide insights into the polymer's radius of gyration, end-to-end distance, and the mobility of its side chains. The influence of external factors such as temperature, pH, and solvent quality on the polymer's conformation can also be investigated. acs.org These simulations are crucial for understanding the macroscopic properties of materials derived from this monomer.

Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value |

| Force Field | OPLS-AA |

| Water Model | TIP3P |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: The parameters in this table are representative of a typical MD simulation setup.

Based on a comprehensive review of scientific literature, there is insufficient specific information available on the polymerization chemistry and materials science applications of This compound to generate the detailed article as outlined. Research and publications predominantly focus on structurally similar monomers, such as 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA), 2-(dimethylamino)ethyl methacrylate (DMAEMA), and 2-(diethylamino)ethyl acrylate (DEAEA).

The stringent requirement to focus solely on "this compound" and adhere strictly to the provided detailed outline cannot be met with the currently available scientific data. Generating content on the specified topics—including radical polymerization kinetics, RAFT, ATRP, and the synthesis of block, graft, and star copolymers—would require specific experimental results and characterization data for this particular monomer, which are not present in the accessible literature.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's explicit instructions and content constraints.

Polymerization Chemistry and Materials Science Applications of Ethyl 3 Diethylamino Acrylate

Functional Polymeric Materials Derived from Ethyl 3-(diethylamino)acrylate

Polymers derived from this compound are notable for their advanced functional properties, which are primarily attributable to the tertiary amine group within the monomer structure. This functional group imparts stimuli-responsive characteristics to the resulting polymers, making them highly valuable in the development of "smart" materials that can adapt to environmental changes. The principles governing these properties are well-understood from extensive research on structurally similar polymers, such as those derived from poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) and N,N-(dimethylamino)ethyl acrylate (B77674) (DMAEA). Consequently, polymers of this compound are expected to exhibit analogous behaviors, positioning them as significant materials in various advanced applications.

Polymers incorporating this compound are anticipated to demonstrate significant pH- and temperature-responsiveness. The diethylamino group is a weak base that can be protonated in acidic conditions. This protonation leads to a change in the polymer's charge and conformation.

At neutral or basic pH, the amine groups are deprotonated and the polymer is typically hydrophobic. However, as the pH of the surrounding environment drops below the polymer's acid dissociation constant (pKa), the tertiary amine groups accept protons, becoming positively charged. This charge induction leads to electrostatic repulsion between the polymer chains and an increased affinity for water, causing the polymer to swell or dissolve. This transition from a hydrophobic to a hydrophilic state is a key characteristic of these stimuli-responsive systems.

This behavior is well-documented in polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which is known to be both pH- and temperature-responsive. nih.gov The protonation of its amine groups in acidic environments makes it soluble in water, a property that is leveraged in various applications. nih.gov Similarly, copolymers containing N-(3-(diethylamino)propyl)-N-methylacrylamide exhibit phase transitions in response to changes in pH and temperature. researchgate.net

The combination of pH- and thermo-responsiveness allows for fine-tuning of the material's properties. For instance, some polymers exhibit a lower critical solution temperature (LCST), above which they become less soluble in water. nih.govmdpi.com This dual sensitivity is highly desirable for creating sophisticated stimuli-responsive systems that can react to multiple environmental cues. rsc.org

A significant application of polymers derived from acrylate monomers with tertiary amine side chains is in the development of charge-shifting polycations. These materials are designed to have a high cationic charge density under certain conditions, which can be controllably reduced or "shifted" over time or in response to a specific trigger, such as a change in pH. nih.govacs.org

This charge-shifting capability is particularly valuable in biomedical applications like gene delivery. nih.govnih.gov Initially, the high positive charge of the polymer allows it to efficiently complex with negatively charged genetic material, such as DNA or siRNA, forming stable nanoparticles. nih.gov Following cellular uptake, the intracellular environment can trigger a change in the polymer's charge.

Research on copolymers of N,N-(dimethylamino)ethyl acrylate (DMAEA) has demonstrated that the rate of this charge-shifting hydrolysis is dependent on both the polymer composition and the pH of the environment. acs.orgfao.org For instance, studies have shown a reduction in the net cationic charge of about 10–50% after two days at pH 7, leading to the formation of polyampholytes. nih.gov

| pH Condition | State of Diethylamino Group | Polymer Charge | Expected Solubility in Water | Primary Interaction |

|---|---|---|---|---|

| Acidic (pH < pKa) | Protonated (Positively Charged) | Cationic | High | Electrostatic Repulsion |

| Neutral/Basic (pH > pKa) | Deprotonated (Neutral) | Neutral/Slightly Hydrophobic | Low | Hydrophobic Interaction |

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water. mdpi.com When this compound is incorporated into a hydrogel network, the resulting material is expected to exhibit stimuli-responsive swelling behavior.

The swelling of these hydrogels would be highly dependent on the pH of the surrounding medium. researchgate.net In acidic solutions, the protonation of the diethylamino groups would lead to increased electrostatic repulsion within the polymer network, causing the hydrogel to swell significantly as it absorbs water. Conversely, in neutral or basic solutions, the deprotonation of these groups would reduce the internal repulsion, leading to a more collapsed or less swollen state.

The swelling and deswelling of such hydrogels can be reversible, allowing them to act as "smart" materials that can change their volume and properties in response to environmental pH changes. mdpi.com The degree of swelling is also influenced by other factors such as temperature, ionic strength of the solution, and the crosslinking density of the hydrogel network. researchgate.netmdpi.com For example, an increase in temperature can affect the hydration of the polymer chains and thus influence the swelling ratio. researchgate.net Similarly, the presence of salts can screen the electrostatic charges on the polymer chains, which can affect the swelling behavior. mdpi.com

The controlled swelling and collapse of these hydrogels make them suitable for a variety of applications, including as sensors, actuators, and in controlled release systems.

| Factor | Effect on Swelling | Underlying Mechanism |

|---|---|---|

| Decreasing pH (more acidic) | Increase | Protonation of amine groups and increased electrostatic repulsion. |

| Increasing pH (more basic) | Decrease | Deprotonation of amine groups and reduced electrostatic repulsion. |

| Increasing Temperature | Variable | Can increase chain mobility and swelling, or induce collapse if the polymer has a lower critical solution temperature (LCST). |

| Increasing Ionic Strength | Decrease | Screening of electrostatic charges, leading to reduced repulsion. |

| Increasing Crosslinking Density | Decrease | A more tightly crosslinked network restricts the expansion of the hydrogel. |

Applications in Biomaterials Research and Drug Delivery Systems

The unique properties of polymers derived from this compound make them highly promising for applications in biomaterials research and drug delivery. nih.gov Their pH-responsiveness is particularly advantageous for creating drug delivery systems that can target specific sites in the body with different pH environments, such as tumors or the gastrointestinal tract. nih.govmonash.edu

For example, a drug can be encapsulated within a nanoparticle or hydrogel made from a polymer of this compound. nih.gov At the physiological pH of the bloodstream (around 7.4), the polymer would be in a relatively collapsed and hydrophobic state, effectively retaining the drug. nih.gov Upon reaching a more acidic environment, such as a tumor microenvironment or the stomach, the polymer would become protonated and swell, leading to the release of the encapsulated drug. nih.gov

This targeted release mechanism can improve the therapeutic efficacy of drugs while reducing systemic side effects. nih.gov The charge-shifting properties of these polymers are also beneficial for the delivery of nucleic acids, as discussed previously. nih.govacs.org The initial high cationic charge allows for efficient complexation with the genetic material, while the subsequent charge reduction in the cellular environment facilitates its release and can improve biocompatibility. nih.govnih.gov

Furthermore, the ability to copolymerize this compound with other monomers allows for the creation of a wide range of biomaterials with tailored properties. For example, it can be copolymerized with hydrophilic monomers to enhance biocompatibility or with biodegradable monomers to create transient implants.

Biological Activity and Medicinal Chemistry Research Involving Ethyl 3 Diethylamino Acrylate

Antimicrobial Efficacy and Mechanisms of Action

Polymers synthesized from amino-acrylate monomers are recognized for their potent antimicrobial properties. These cationic polymers have been extensively investigated as materials for antimicrobial coatings to reduce medical device-related infections. ucd.ieresearchgate.net

Inhibition of Bacterial Growth and Membrane Permeabilization

The primary mechanism by which these cationic polymers exert their antimicrobial effect is through the disruption of bacterial cell membranes. researchgate.netacs.org The positively charged amine groups on the polymer chains interact electrostatically with the negatively charged components of the bacterial cell wall. mdpi.com This interaction leads to a cascade of events:

Adsorption: The polymer adsorbs onto the bacterial cell surface. ucd.ienih.gov

Diffusion: It then diffuses through the cell wall. nih.gov

Membrane Binding: The polymer binds to the cytoplasmic membrane. ucd.ienih.gov

Permeabilization: This binding disrupts the membrane's integrity, causing it to become permeable. researchgate.netacs.orgmdpi.com

Leakage and Cell Death: The loss of membrane integrity allows essential cytoplasmic constituents to leak out, ultimately leading to bacterial cell death. nih.govmdpi.com

Studies utilizing fluorescent dyes have confirmed this membrane permeabilization mechanism. ucd.ieresearchgate.netacs.org This mode of action is characteristic of cationic biocides, which effectively lyse bacterial membranes. acs.orgnih.gov

Activity Against Gram-Positive and Gram-Negative Pathogens

Polymers derived from amino-acrylate monomers have demonstrated broad-spectrum activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govrsc.org The efficacy is often linked to the concentration of the amine-containing monomer within the polymer, with higher concentrations leading to greater antibacterial activity due to increased positive charge density. nih.gov

Research has documented the effectiveness of these polymers against a range of common pathogens. For instance, copolymers have shown significant biocidal activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). nih.gov Similarly, quaternized nanogels have proven to be effective bactericidal agents against Acinetobacter baumannii (Gram-negative) and Staphylococcus aureus (Gram-positive). nih.govrsc.org While generally effective against both types, some studies note that the activity can be variable against Gram-positive strains. researchgate.netacs.org

| Bacterial Species | Gram Type | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli | Gram-Negative | Inhibition of growth, membrane permeabilization | nih.gov |

| Staphylococcus aureus | Gram-Positive | Inhibition of growth, bactericidal activity | nih.govnih.gov |

| Acinetobacter baumannii | Gram-Negative | Bactericidal activity | nih.govrsc.org |

| Bacillus subtilis | Gram-Positive | Inhibition of growth | mdpi.com |

Applications in Drug Development and Therapeutic Agents

Ethyl 3-(diethylamino)acrylate and its related compounds serve as crucial building blocks for creating more complex, biologically active molecules and materials used in medicine.

Precursors for Biologically Active Molecules

The primary application of amino-acrylate monomers in this context is the synthesis of cationic polymers, or polycations. These polymers are valuable as non-viral vectors for gene delivery. nih.gov Their positive charge allows them to form electrostatic complexes with negatively charged biomacromolecules like DNA and RNA. nih.gov This ability to bind and condense nucleic acids is fundamental to their function in gene therapy, where they protect the genetic material and facilitate its entry into cells. uu.nlmdpi.com Furthermore, these polymers are used to create pH-responsive nanohydrogels and micelles for controlled drug release applications. nih.gov

Role in Synthesis of Carbostyril Family Antibacterial Drugs

While this compound is a versatile chemical intermediate, available research does not specifically detail its role as a direct precursor in the synthesis of the carbostyril family of antibacterial drugs. The synthesis of carbostyril derivatives, such as aripiprazole, typically involves different chemical intermediates and reaction pathways. google.com

Interaction with Biomolecular Systems

The polymers derived from monomers like this compound are designed to interact specifically with biological systems at a molecular level. Their cationic nature is the primary driver of these interactions.

A key interaction is with nucleic acids. The positively charged tertiary amine groups of the polymer chains bind electrostatically to the negatively charged phosphate backbone of DNA and RNA. nih.gov This interaction allows the polymer to condense long strands of genetic material into compact nanoparticles known as polyplexes. uu.nlmdpi.com This condensation is crucial for protecting the nucleic acids from enzymatic degradation and for facilitating their uptake by cells. mdpi.com

Adduct Formation with Biological Ions

The chemical structure of this compound, featuring an α,β-unsaturated carbonyl system, makes it a classic Michael acceptor. This characteristic allows it to react with nucleophiles, including biological ions, via a conjugate addition reaction known as the Michael addition. This reactivity is central to the biological activity of many α,β-unsaturated compounds, as it enables the formation of covalent bonds with biological macromolecules.

One of the most significant biological nucleophiles is the thiol group of cysteine residues within proteins. The reaction, often referred to as a thiol-Michael addition, involves the attack of the thiolate anion (the conjugate base of the cysteine thiol) on the β-carbon of the acrylate (B77674) moiety. This process leads to the formation of a stable carbon-sulfur bond, effectively creating a protein-small molecule adduct. nih.govrsc.orgnih.gov This covalent modification can alter the protein's structure and function, which is a mechanism exploited in the design of certain therapeutic agents and chemical probes.

The general mechanism for this adduct formation is depicted below:

Step 1: Activation of the Nucleophile: A basic microenvironment or a nearby amino acid residue deprotonates the cysteine's thiol group (R-SH) to form the more reactive thiolate anion (R-S⁻).

Step 2: Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the this compound molecule.

Step 3: Protonation: The resulting enolate intermediate is rapidly protonated by a proton source, such as water or a nearby amino acid, to yield the final stable thioether adduct.

This reactivity is not limited to cysteine; other biological nucleophiles, such as the imidazole ring of histidine or the amino group of lysine, can also potentially form adducts with Michael acceptors, although reactions with thiols are often kinetically favored. nih.gov The formation of such adducts is a key consideration in toxicology and pharmacology, as it can lead to both desired therapeutic effects and off-target toxicity.

DNA Binding and Delivery Systems

While this compound itself is not directly used for DNA binding, polymers derived from structurally similar amino-functionalized acrylates are extensively studied as non-viral vectors for gene delivery. The core principle relies on the electrostatic interaction between the cationic polymer and the anionic phosphate backbone of DNA.

Polymers such as poly(2-(diethylamino)ethyl methacrylate) (pDEAEMA) serve as excellent models for this application. The tertiary amine groups (like the diethylamino group) on the polymer side chains have a pKa value near physiological pH. In slightly acidic environments, such as in endosomes, these amines become protonated, leading to a high positive charge density on the polymer. This positive charge allows the polymer to condense negatively charged DNA into compact, nanosized particles called polyplexes.

The formation of these polyplexes offers several advantages for DNA delivery:

Protection: The condensed structure protects the DNA from degradation by nucleases in the bloodstream and extracellular matrix.

Cellular Uptake: The net positive charge of the polyplex facilitates interaction with the negatively charged cell membrane, promoting cellular uptake through endocytosis.

Endosomal Escape: Once inside the endosome, the "proton sponge" effect comes into play. The polymer's amine groups buffer the endosomal acidification by absorbing protons, which leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome. This releases the DNA into the cytoplasm, allowing it to travel to the nucleus for transcription.

Although research often highlights methacrylate-based polymers, the fundamental role of the amino group in providing pH-responsive cationic character for DNA binding and delivery is directly applicable to systems that could be conceptualized using this compound derivatives.

Anti-Cancer and Antitumor Investigations of this compound Derivatives

The β-aminoacrylate and related enamine scaffolds are recognized as privileged structures in medicinal chemistry for the development of anti-cancer agents. Researchers have synthesized and evaluated various derivatives that incorporate this core moiety, demonstrating a range of cytotoxic and antitumor activities against different cancer cell lines.

Studies have shown that modifying the core structure of β-aminoacrylates can lead to potent anti-cancer compounds. For instance, research on coumarin-based enamines revealed significant cytotoxic activities against breast cancer (MCF-7) and lung cancer (A549) cell lines. nih.gov In one study, the 4-chlorobenzyl derivative of a coumarin-enamine system was identified as an equipotent compound to the standard chemotherapy drug doxorubicin, but with higher selectivity for cancer cells over normal cells. nih.gov

Similarly, other research has focused on incorporating heterocyclic moieties, which are known to play a crucial role in many anti-cancer drugs. Derivatives containing 1,2,3-triazole and amino acid conjugates have shown significant inhibition of breast (MCF7) and liver (HepG2) cancer cell proliferation at low micromolar concentrations. mdpi.com Another study on 3-amino-1,2,4-triazole derivatives highlighted the beneficial effect of a 3-bromophenylamino moiety, which conferred potent activity against several cancer cell lines. nih.gov

The table below summarizes the in vitro anti-cancer activity of selected derivatives that are structurally related to the β-aminoacrylate or enamine class.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Coumarin-based Enamine | 4-Chlorobenzyl Analog (3o) | MCF-7 (Breast) | 10.3 |

| Coumarin-based Enamine | 4-Chlorobenzyl Analog (3o) | A549 (Lung) | 11.2 |

| 1,2,3-Triazole-Amino Acid Conjugate | Compound 6 | MCF-7 (Breast) | 6.5 |

| 1,2,3-Triazole-Amino Acid Conjugate | Compound 6 | HepG2 (Liver) | 7.5 |

| 1,2,3-Triazole-Amino Acid Conjugate | Compound 7 | HepG2 (Liver) | 8.5 |

| PDK Inhibitor | Compound 4d | PSN1 (Pancreatic) | 4.9 |

| PDK Inhibitor | Compound 5j | PSN1 (Pancreatic) | 3.8 |

Pharmacological Profiles and Structure-Activity Relationship Studies (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. oncodesign-services.com By systematically modifying a lead compound, researchers can identify key pharmacophores and optimize properties like potency, selectivity, and metabolic stability.

For derivatives related to this compound, SAR studies have provided valuable insights, particularly in the context of anti-cancer drug development.

Substitution on Aromatic Rings: In studies of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides, the substitution pattern on the benzenesulfonamide ring was found to be critical for activity. This highlights that modifications distant from the core amino-group can significantly influence the compound's interaction with its biological target. nih.govresearchgate.net

Nature of the Amino Group: The nature of the amine itself and its substituents is a key determinant of activity. In a series of coumarin-derived enamines, replacing anilines with benzyl amines at the amino position led to significant changes in cytotoxicity. For example, the presence of a 4-chlorobenzyl group resulted in a highly potent and selective compound. nih.gov This suggests that the size, electronics, and lipophilicity of the substituents on the nitrogen atom are crucial for optimizing anti-cancer effects.

Lipophilicity: A strong correlation between a compound's lipophilicity (its ability to dissolve in fats and lipids) and its cytotoxic potency has been observed in several classes of anti-cancer agents. For amiloride derivatives, increased lipophilicity was directly linked to enhanced cytotoxicity against breast cancer cells, demonstrating the importance of this physical property for cellular uptake and target engagement. nih.gov

Core Heterocyclic System: The choice of the core heterocyclic scaffold to which the aminoacrylate or a similar functional group is attached plays a major role. The replacement of one heterocyclic system with another (e.g., pyrazole vs. triazole) can drastically alter the biological activity profile, including potency and the specific cellular pathways affected. nih.govresearchgate.net

Despite comprehensive searches for analytical data on "this compound," specific experimental data for this exact compound remains elusive in the public domain. The available information predominantly pertains to structurally similar but distinct molecules, such as "Ethyl 3-(dimethylamino)acrylate," various isomers like "2-(diethylamino)ethyl acrylate," or the saturated analog "ethyl 3-(diethylamino)propanoate."

Generating an article with the requested detailed analytical data tables and research findings is not possible without access to validated spectroscopic and chromatographic results specifically for this compound. Using data from related compounds would be scientifically inaccurate and would not fulfill the requirements of the prompt.

Therefore, the requested article cannot be generated at this time due to the lack of specific, verifiable analytical data for the target compound, this compound.

Analytical Methodologies for the Characterization and Quantification of Ethyl 3 Diethylamino Acrylate

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of Ethyl 3-(diethylamino)acrylate. Given the compound's polarity, reversed-phase HPLC is the most common approach.